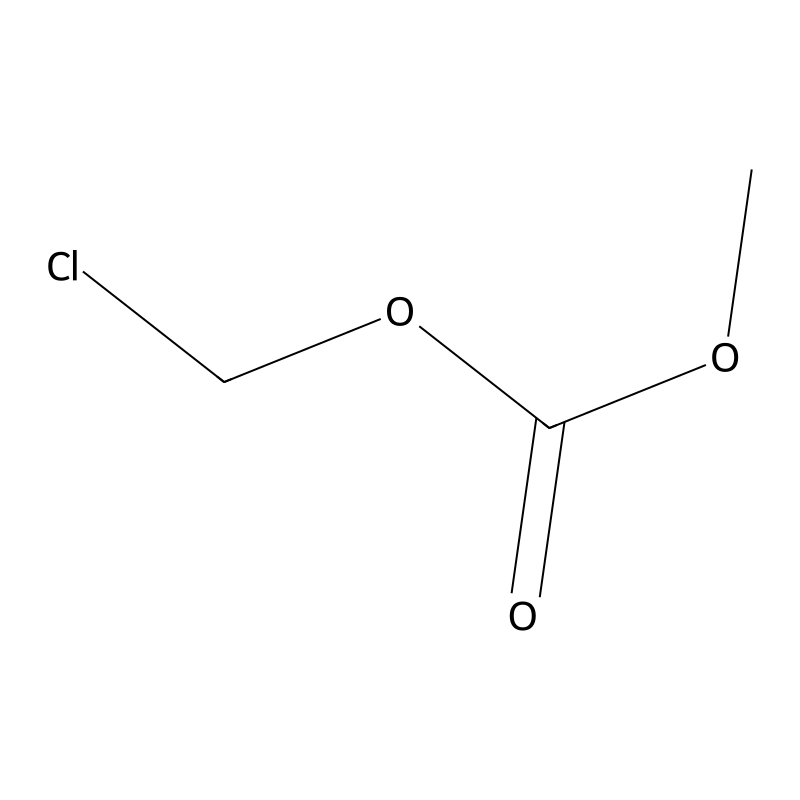

Chloromethyl Methyl Carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chloromethyl methyl carbonate is an organic compound with the chemical formula C₃H₅ClO₃. It is a colorless liquid that serves as a reagent in organic synthesis, particularly in the formation of carbonates and as an alkylating agent. The compound is characterized by its reactivity due to the presence of both chloromethyl and carbonate functional groups, which allows it to participate in various

- Due to the presence of chlorine, CMC is likely to be irritating or corrosive upon contact with skin and eyes.

- Limited data exists on specific hazards like flammability or toxicity.

Synthesis and Properties:

Chloromethyl methyl carbonate (CMMC), also known as carbonic acid chloromethyl methyl ester, is a chemical compound with the formula C₃H₅ClO₃. It exists as a colorless liquid at room temperature and is a known alkylating agent. CMMC can be synthesized from various methods, including the reaction of methyl chloroformate with formaldehyde in the presence of a Lewis acid catalyst [].

Applications in Organic Synthesis:

CMMC finds its primary application in organic synthesis as a reagent for introducing the methoxycarbonylmethyl (CH₂OCO₂CH₃) group onto various organic molecules. This functional group modification is particularly useful in the synthesis of prodrugs, which are inactive forms of drugs that are converted into their active forms within the body [].

Mechanism of Action:

The methoxycarbonylmethyl group introduced by CMMC acts as a protecting group, masking the potential reactivity of other functional groups present in the molecule. This allows for further manipulation of the molecule under conditions that might otherwise cause unwanted side reactions. Once delivered to the target site within the body, the protecting group is then cleaved through enzymatic or chemical processes, releasing the active drug [].

Examples of Prodrug Synthesis:

CMMC has been employed in the synthesis of prodrugs for various therapeutic agents, including:

- Substitution Reactions: It can react with nucleophiles to replace the chlorine atom, forming various derivatives.

- Esterification: The compound can react with alcohols to form esters, which are useful in synthesizing more complex organic molecules.

- Decomposition: Under certain conditions, chloromethyl methyl carbonate can decompose to release hydrogen chloride and other products, making it reactive with moisture .

Chloromethyl methyl carbonate exhibits significant biological activity, particularly as an alkylating agent. Its ability to modify nucleophilic sites in biomolecules can lead to:

- Cytotoxic Effects: The compound can induce cytotoxicity in cells, which may be leveraged in cancer research for developing chemotherapeutic agents.

- Mutagenicity: Due to its reactivity, it has the potential to cause mutations in DNA, raising concerns about its safety and carcinogenicity .

Chloromethyl methyl carbonate has various applications in chemical synthesis:

- Organic Synthesis: It is utilized for introducing carbonate groups into organic molecules.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents and other biologically active compounds.

- Polymer Chemistry: It can be used in the production of polymeric materials through reactions that incorporate the carbonate functionality .

Studies on chloromethyl methyl carbonate have focused on its interactions with biological systems:

- Nucleophilic Attack: Research indicates that nucleophiles such as amines and alcohols readily react with chloromethyl methyl carbonate, leading to various substitution products.

- Toxicological Studies: Investigations have shown that exposure to this compound can lead to respiratory issues and increased cancer risk due to its mutagenic properties .

Chloromethyl methyl carbonate shares similarities with several other compounds, particularly those containing chloroalkyl or carbonate functionalities. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Chloromethyl methyl ether | CH₃OCH₂Cl | Primarily used as an alkylating agent |

| Methyl chloroformate | CH₃OCOCl | Used for carbonylation reactions |

| Ethyl chloroformate | C₂H₅OCOCl | Similar applications but with ethyl group |

| Chloromethyl isopropyl carbonate | C₄H₉ClO₃ | Used in similar contexts but with isopropyl |

Chloromethyl methyl carbonate is unique due to its dual functionality as both a chloroalkyl and a carbonate compound, enabling it to participate in diverse chemical transformations not readily available to its counterparts.

XLogP3

GHS Hazard Statements

H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant